molecular formula C9H20ClNO B1487274 2-Neopentylmorpholine hydrochloride CAS No. 2208785-33-3

2-Neopentylmorpholine hydrochloride

Cat. No. B1487274
M. Wt: 193.71 g/mol
InChI Key: HELJUSKXMOVWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Neopentylmorpholine hydrochloride (2-NPMHCl) is an organic compound with the molecular formula C7H14N2O2·HCl. It is a white crystalline solid that is soluble in water and other polar solvents. 2-NPMHCl is used in various laboratory experiments and processes, including synthesis, chromatography, and spectroscopy. It is also a common reagent in organic synthesis.

Scientific Research Applications

Novel Synthesis of Morpholine Derivatives

Morpholine derivatives, including those structurally related to 2-Neopentylmorpholine, have been synthesized and studied for various chemical applications. A notable study by D’hooghe et al. (2006) demonstrated a novel synthesis approach for cis-3,5-disubstituted morpholine derivatives, including the preparation of 3,5-di(bromomethyl)morpholines and their transformation into different functionalized morpholines. This research outlines the electrophile-induced ring closure and nucleophilic displacement reactions essential for synthesizing complex morpholine structures, potentially including 2-Neopentylmorpholine hydrochloride derivatives (D’hooghe et al., 2006).

Catalytic and Synthetic Applications

Morpholine derivatives find applications in catalysis and synthetic chemistry. For example, the synthesis and mechanistic studies of ring opening and denitrogenation of pyridine derivatives by titanium-carbon multiple bonds present insights into the reactivity and potential applications of morpholine and its derivatives in organometallic chemistry and catalysis (Fout et al., 2010). Such studies are crucial for developing new catalysts and synthetic routes in organic chemistry, where morpholine structures could play a significant role.

Enzyme Activity Monitoring and Drug Screening

In the context of neurological diseases, morpholine derivatives could be relevant for enzyme activity monitoring and drug screening. Liu et al. (2022) discussed the use of CeO2-Co(OH)2 nanosheets synthesized in deep eutectic solvents for the colorimetric assay of acetylcholinesterase (AChE) activity and screening of its inhibitors. While not directly related to 2-Neopentylmorpholine hydrochloride, this study illustrates the broader relevance of innovative materials and methods for evaluating the activity of neurological disease-related enzymes and screening potential drugs, which could include morpholine-based compounds (Liu et al., 2022).

properties

IUPAC Name

2-(2,2-dimethylpropyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)6-8-7-10-4-5-11-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELJUSKXMOVWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Neopentylmorpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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